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Welcome to the technical support center for Eudragit® matrices. This resource is designed for

researchers, scientists, and drug development professionals to troubleshoot and optimize the

drug release profiles of their formulations. Here you will find answers to frequently asked

questions, troubleshooting guides for common experimental issues, detailed experimental

protocols, and quantitative data to support your formulation development.

Troubleshooting and FAQs
This section addresses specific issues that may be encountered during the formulation and

testing of E-based matrix systems.

Question: My enteric-coated tablets are showing premature drug release in acidic media. What

are the potential causes and solutions?

Answer: Premature drug release from enteric-coated tablets in acidic conditions, also known as

acid resistance failure, can compromise the efficacy and safety of the drug product. This issue

can stem from several factors related to the formulation and the coating process.

Inadequate Coating Thickness: The enteric coating may be too thin to provide a sufficient

barrier in the acidic environment of the stomach. To address this, increase the coating weight

gain on the tablets. It is crucial to ensure a uniform coating layer across the entire batch.

Improper Polymer Selection: The grade of Eudragit® used may not be suitable for the

intended enteric protection. For example, Eudragit® L 30 D-55 and Eudragit® L 100-55 are
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designed to dissolve at pH > 5.5, while Eudragit® S 100 and Eudragit® FS 30 D dissolve at

pH > 7.0.[1][2][3] If the drug is intended for colonic delivery, a polymer that dissolves at a

higher pH should be selected.[2]

Presence of Cracks or Defects in the Coating: The film coating may have cracks, pores, or

other imperfections that allow the acidic medium to penetrate and dissolve the drug. This can

be caused by:

Inadequate Plasticizer Concentration: Plasticizers are added to polymeric films to increase

their flexibility and reduce brittleness.[4][5] Insufficient plasticizer can lead to a brittle

coating that is prone to cracking.[6] Conversely, excessive plasticizer can lead to overly

soft and tacky films. The type and concentration of the plasticizer, such as triethyl citrate

(TEC) or dibutyl phthalate (DBP), should be optimized.[4][7]

Suboptimal Process Conditions: Issues during the coating process, such as high spraying

pressure, incorrect spraying distance, or a fast spray rate, can lead to defects in the film.

[8] The drying temperature is also critical; it should be above the minimum film formation

temperature (MFFT) of the polymer dispersion to ensure proper coalescence of the

polymer particles into a continuous film.

Interaction between the Drug and the Polymer: A highly soluble or basic drug can interact

with the acidic functional groups of the anionic Eudragit® polymers (L, S, FS series),

potentially compromising the integrity of the enteric coating. In such cases, a sub-coat or a

protective layer between the drug-containing core and the enteric coating may be necessary.

To troubleshoot this issue, a systematic approach is recommended. Start by examining the

coated tablets for any visible defects. Then, review the formulation components, particularly the

type and amount of Eudragit® and plasticizer. Finally, evaluate and optimize the coating

process parameters.

Question: I am observing "dose dumping" with my sustained-release formulation in the

presence of alcohol. How can I prevent this?

Answer: Dose dumping, the rapid and unintended release of a large amount of drug from a

modified-release dosage form, is a significant safety concern, especially with potent drugs.[9]
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[10] The presence of alcohol can exacerbate this issue by altering the solubility of the drug or

the polymer matrix.

Evonik has developed a specific technology called EUDRATEC® ADD to prevent alcohol-

induced dose dumping.[11] This technology involves a double-coating system:

Inner Layer: An inner layer of sodium alginate is applied to the drug core. Sodium alginate is

a hydrocolloid that is practically insoluble in ethanol.[11]

Outer Layer: An outer layer of a suitable Eudragit® polymer is then applied. For sustained-

release formulations, Eudragit® NM 30 D can be used, while for delayed-release

formulations, enteric polymers like Eudragit® L 30 D-55 are suitable.[11]

This dual-layer system makes the formulation resistant to hydro-alcoholic media for over two

hours, even with alcohol concentrations up to 40%.[11] This approach can significantly reduce

the risk of unexpected API release when the medication is taken with alcoholic beverages.[11]

Question: My drug release profile is too fast. How can I achieve a more prolonged release from

my Eudragit® matrix tablets?

Answer: To achieve a more sustained or prolonged drug release from a Eudragit® matrix tablet,

you can modify several formulation and process variables:

Increase Polymer Concentration: A higher concentration of the Eudragit® polymer in the

matrix will create a more tortuous path for the drug to diffuse through, thereby slowing down

its release.[12]

Select a Less Permeable Polymer: Eudragit® polymers are available in different grades with

varying permeability. Eudragit® RS (low permeability) and Eudragit® RL (high permeability)

are often used in combination for sustained release formulations.[1][13] To slow down the

release, increase the proportion of Eudragit® RS relative to Eudragit® RL.[14][15] Eudragit®

NE and NM are also options for creating insoluble matrices.[14]

Increase Tablet Hardness/Decrease Porosity: Compressing the tablets at a higher force can

reduce the porosity of the matrix, which in turn decreases the rate of drug diffusion and

release.[16] However, be aware that excessive compression force can sometimes lead to

lamination or capping of the tablets.
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Thermal Treatment (Curing): For some formulations, a post-compression thermal treatment,

or curing, can lead to the coalescence of polymer particles, resulting in a stronger and less

porous matrix that retards drug release.[9][17]

Incorporate a Hydrophobic Plasticizer: The addition of a plasticizer like triethyl citrate (TEC)

can influence the release rate. In some cases, increasing the plasticizer level can lead to a

decrease in drug release from Eudragit® RS PO matrices.[18]

Manufacturing Technique: The method used to prepare the granules for tableting can also

impact the release profile. For instance, wet granulation or solid dispersion techniques might

offer better retardation compared to dry granulation.[12]

Question: How does the pH of the dissolution medium affect drug release from different

Eudragit® polymers?

Answer: The pH of the surrounding medium is a critical factor that governs the drug release

from many Eudragit® polymers, as their solubility is pH-dependent.[13][19]

Anionic Eudragit® Polymers (L, S, FS series): These polymers contain carboxylic acid

groups and are insoluble in acidic conditions (like the stomach) but become soluble as the

pH increases.[2]

Eudragit® L 100-55 and L 30 D-55: Soluble at pH > 5.5 (targeting the duodenum and

upper small intestine).[20][21]

Eudragit® L 100: Soluble at pH > 6.0 (targeting the jejunum).[3]

Eudragit® S 100 and FS 30 D/FS 100: Soluble at pH > 7.0 (targeting the terminal ileum

and colon).[3][20]

Cationic Eudragit® Polymers (E series): These polymers have dimethylaminoethyl groups

that are protonated and soluble in acidic conditions up to pH 5.0.[19][20] They are insoluble

at higher pH values. This makes them suitable for taste masking and immediate release in

the stomach.[3]

Neutral Eudragit® Polymers (RL, RS, NE, NM series): These polymers have quaternary

ammonium groups (RL, RS) or are neutral esters (NE, NM). Their swelling and permeability
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are generally independent of the pH of the gastrointestinal tract.[13][14] They are used for

sustained-release formulations where the drug release is controlled by diffusion through the

insoluble matrix.[14]

By selecting the appropriate Eudragit® grade or a combination of grades, it is possible to

achieve a targeted drug release at a specific site in the gastrointestinal tract.[1][22]

Quantitative Data Summary
The following tables summarize key quantitative data on the influence of formulation variables

on the properties of Eudragit® matrices.

Table 1: Effect of Plasticizer Type and Concentration on Mechanical Properties of Eudragit®

Films

Eudragit®
Grade

Plasticizer
Concentrati
on (% w/w
of polymer)

Effect on
Tensile
Strength

Effect on
Elongation

Reference(s
)

Eudragit® E-

100

Triacetin +

PEG 200
Not Specified Decreased Increased [23]

Eudragit® E-

100

Triacetin +

Propylene

Glycol

Not Specified Decreased Increased [23]

Eudragit®

RS/RL

Dibutyl

Phthalate

(DBP)

1.0 - 2.0 Decreased Increased [4][5]

Eudragit®

RS/RL

Polyethylene

Glycol (PEG)

6000

Not Specified Decreased Increased [4][5]

Eudragit® RS
Triethyl

Citrate (TEC)
20 Decreased Increased [7]

Eudragit® RS

Polyethylene

Glycol (PEG)

400

20 Decreased Increased [7]
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Table 2: Influence of Eudragit® Polymer Ratio on Drug Release

Polymer
Combination

Ratio (w/w) Model Drug
Effect on
Release Rate

Reference(s)

Eudragit® RS

PO / RL PO

95:5, 90:10,

80:20
Theophylline

Increasing RL

PO proportion

increases

release rate

[14]

Eudragit® RS /

RL
Not Specified Theophylline

Combination

allows for

tailored release

profiles

[15]

Eudragit® L100-

55 / S100
Various Mesalamine

Ratio can be

adjusted for

targeted

intestinal release

[22]

Eudragit® RS /

Ethylcellulose
60:40 Theophylline

Combination can

optimize

sustained

release

[24]

Key Experimental Protocols
Protocol 1: Preparation of Eudragit® Matrix Tablets by Wet Granulation

Blending: Accurately weigh the active pharmaceutical ingredient (API), Eudragit® polymer

(e.g., Eudragit® RS PO), and other excipients (e.g., filler, binder) and blend them in a

suitable mixer for 15-20 minutes to ensure homogeneity.

Granulation: Prepare the granulation fluid. This can be an aqueous or organic solvent, or a

dispersion containing a binder. Slowly add the granulation fluid to the powder blend while

mixing until a suitable wet mass is formed (a mass that clumps together when squeezed).

Wet Screening: Pass the wet mass through a screen of a specified mesh size (e.g., 850 µm)

to produce wet granules.[12]
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Drying: Dry the wet granules in an oven or a fluid bed dryer at a controlled temperature (e.g.,

40-50 °C) until the desired moisture content is reached.

Dry Screening: Pass the dried granules through a screen to break any agglomerates and

achieve a uniform granule size distribution.

Lubrication: Add a lubricant (e.g., magnesium stearate) and a glidant (e.g., colloidal silicon

dioxide) to the dried granules and blend for a short period (e.g., 3-5 minutes).

Compression: Compress the final blend into tablets of the target weight and hardness using

a tablet press.

Protocol 2: Dissolution Testing of Enteric-Coated Tablets (USP Apparatus 2 - Paddle Method)

This is a two-stage dissolution test to simulate the passage of the tablet through the

gastrointestinal tract.

Acid Stage (Stomach):

Medium: 750 mL of 0.1 N Hydrochloric (HCl) acid.

Apparatus: USP Apparatus 2 (Paddle).

Temperature: 37 ± 0.5 °C.

Paddle Speed: 50-100 rpm.

Procedure: Place one tablet in each dissolution vessel and run the test for 2 hours. At the

end of 2 hours, withdraw a sample of the medium for analysis. The amount of drug

released should be within the specified limits for acid resistance (typically not more than

10%).

Buffer Stage (Intestine):

Medium: After the acid stage, add 250 mL of 0.20 M sodium phosphate tribasic, previously

equilibrated to 37 ± 0.5 °C, to each vessel. This will adjust the pH to 6.8. Alternatively, the

tablets can be transferred to new vessels containing 900-1000 mL of pH 6.8 buffer.
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Temperature: 37 ± 0.5 °C.

Paddle Speed: 50-100 rpm.

Procedure: Continue the dissolution test for the specified duration (e.g., 45 minutes or

longer for modified-release products). Withdraw samples at predetermined time points and

analyze for drug content using a validated analytical method (e.g., UV-Vis

spectrophotometry or HPLC). Replace the withdrawn volume with fresh, pre-warmed

medium.
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Problem: Inconsistent Drug Release

Step 1: Review Formulation
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Caption: A logical workflow for troubleshooting inconsistent drug release.
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Define Target
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Caption: A typical experimental workflow for developing Eudragit® matrix tablets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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